molecular formula C12H9BrO B13672017 1-(8-Bromonaphthalen-1-yl)ethanone

1-(8-Bromonaphthalen-1-yl)ethanone

Cat. No.: B13672017
M. Wt: 249.10 g/mol
InChI Key: OQHOTJUAJUVYRL-UHFFFAOYSA-N
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Description

1-(8-Bromonaphthalen-1-yl)ethanone is a brominated aromatic ketone of interest in organic synthesis and materials science research. This compound combines an electron-withdrawing carbonyl group with a bromine substituent on the naphthalene ring system, making it a versatile building block for constructing more complex molecular architectures . It can undergo various metal-catalyzed cross-coupling reactions, allowing researchers to introduce diverse functional groups at the bromine site . Additionally, naphthalene derivatives bearing substituents at the 1- and 8-positions (peri-substitution) are studied for their unique steric and electronic properties, which can lead to applications in the development of fluorescent probes and push-pull chromophores . These chromophores exhibit intramolecular charge transfer and are useful for studying solvatochromism and other photophysical phenomena . As a synthetic intermediate, this compound can be utilized in the exploration of new materials and bioactive molecules. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

1-(8-bromonaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H9BrO/c1-8(14)10-6-2-4-9-5-3-7-11(13)12(9)10/h2-7H,1H3

InChI Key

OQHOTJUAJUVYRL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C(=CC=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 1 8 Bromonaphthalen 1 Yl Ethanone

Regioselective Bromination Strategies for Naphthalene (B1677914) Systems

The introduction of a bromine atom at a specific position on the naphthalene ring is a critical first step. Naphthalene's reactivity towards electrophiles is higher than that of benzene, and substitution patterns are influenced by the stability of the resulting carbocation intermediates. youtube.com

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic compounds. In the case of naphthalene, direct bromination tends to occur preferentially at the C1 (or α) position due to the formation of a more resonance-stabilized carbocation intermediate compared to attack at the C2 (or β) position. youtube.comvaia.com

The reaction of naphthalene with bromine (Br₂) can proceed, and while often a catalyst like iron (Fe) or iron(III) bromide (FeBr₃) is used for benzene, naphthalene's increased reactivity can sometimes allow the reaction to occur without a catalyst. youtube.comwikipedia.org However, controlling the extent of bromination to achieve mono-substitution and the desired regioselectivity can be challenging. The use of structured solids as catalysts has been investigated to improve the regioselectivity of naphthalene bromination. For instance, different solid catalysts can favor the formation of specific dibromonaphthalene isomers. mdpi.comresearchgate.net

While direct bromination of naphthalene predominantly yields 1-bromonaphthalene (B1665260), achieving substitution specifically at the 8-position in a pre-brominated naphthalene system requires alternative strategies, as the initial bromo group will direct subsequent substitutions. docbrown.info

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) offers a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, leading to deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophilic bromine source to introduce the bromine atom with high regioselectivity.

For the synthesis of an 8-substituted naphthalene, a suitable directing group at the 1-position is required. This group would direct the lithiation to the 8-position (the peri-position). The choice of the directing group is crucial and must be able to coordinate effectively with the lithium reagent. baranlab.orgharvard.edu Following the directed metalation, treatment with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, would yield the desired 8-brominated naphthalene derivative.

Transition-Metal Catalyzed C-H Bromination Methodologies

Transition-metal catalyzed C-H activation has emerged as a highly efficient and regioselective method for the functionalization of arenes. pearson.com These methods can offer alternative selectivities compared to classical electrophilic substitution.

Ruthenium-catalyzed reactions have shown promise in the remote functionalization of naphthalene derivatives. acs.org By employing a directing group, it is possible to achieve selective C-H activation and subsequent bromination at positions that are otherwise difficult to access. For instance, a phosphine-containing directing group has been utilized to achieve δ-activation at the C5 and C8 positions of naphthalene. acs.org The general mechanism involves the coordination of the transition metal to the directing group, followed by cyclometalation to form a metal-carbon bond at the target C-H bond. Subsequent reaction with a bromine source then installs the bromine atom.

Functional Group Introduction: Acetyl Group Installation on Bromonaphthalene Precursors

Once the bromonaphthalene scaffold is in hand, the next critical step is the introduction of the acetyl group at the desired position.

Friedel-Crafts Acylation with Acyl Chlorides or Anhydrides

Friedel-Crafts acylation is a classic and widely used method for the introduction of acyl groups onto aromatic rings. acs.org The reaction typically involves an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). myttex.net

For a bromonaphthalene precursor, the position of acylation is directed by the existing bromo substituent. The bromine atom is a deactivating but ortho-, para-directing group. Therefore, in the case of 1-bromonaphthalene, acylation would be expected to occur at the 4-position (para) and to a lesser extent at the 2-position (ortho). The acetylation of 2-bromonaphthalene (B93597) has been shown to yield a mixture of 1-acetyl-7-bromonaphthalene and 2-acetyl-6-bromonaphthalene, with the product ratio being dependent on the solvent used. rsc.org To achieve acylation at the 1-position of an 8-bromonaphthalene, a different strategy is required.

Organometallic Approaches (e.g., Grignard, Organolithium Reagents) for Ketone Synthesis

Organometallic reagents provide a versatile alternative for the synthesis of ketones. libretexts.org These methods involve the reaction of an organometallic nucleophile with an electrophilic source of the acetyl group.

A common approach involves the formation of a Grignard reagent or an organolithium species from the corresponding aryl halide. libretexts.org For instance, 1,8-dibromonaphthalene (B102958) could potentially be selectively mono-lithiated or converted to a mono-Grignard reagent. The resulting organometallic species can then react with an acetylating agent such as acetyl chloride or acetic anhydride to form the desired ketone. However, controlling the selectivity of the metal-halogen exchange can be challenging.

An alternative strategy involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a nitrile. This reaction, followed by hydrolysis, yields a ketone. Therefore, if 8-bromo-1-cyanonaphthalene were available, its reaction with methylmagnesium bromide or methyllithium, followed by an aqueous workup, would provide 1-(8-bromonaphthalen-1-yl)ethanone.

Chemo- and Regioselective Synthesis of the Ethanone (B97240) Moiety

Direct introduction of an ethanone moiety onto the 1-bromonaphthalene scaffold via classical electrophilic substitution reactions, such as the Friedel-Crafts acylation, is fraught with challenges concerning chemo- and regioselectivity. The bromine atom at the C1 position is a deactivating group, yet it directs incoming electrophiles to the ortho and para positions. Consequently, acylation of 1-bromonaphthalene typically yields a mixture of isomers, primarily 1-acetyl-4-bromonaphthalene and 1-acetyl-5-bromonaphthalene, with the formation of the desired 1-acetyl-8-bromonaphthalene being sterically hindered and thus a minor product.

The inherent difficulty in achieving the desired 1,8-disubstitution pattern through direct acylation necessitates the exploration of alternative, more controlled synthetic approaches. These methods often involve the pre-functionalization of the naphthalene core to ensure the correct placement of the ethanone group.

Multistep Synthetic Pathways Towards this compound

To overcome the limitations of direct acylation, multistep synthetic pathways are commonly employed. These routes offer superior control over the regiochemistry, allowing for the specific construction of the this compound molecule.

Convergent and Divergent Synthetic Design

A prominent strategy involves a divergent approach starting from a common intermediate, such as 8-bromo-1-naphthoic acid. This key intermediate can be synthesized and then elaborated into the target ketone.

One effective, though indirect, route proceeds through the following sequence:

Synthesis of 8-bromo-1-naphthoic acid: This can be achieved through various methods, including the diazotization of 8-amino-1-naphthoic acid followed by a Sandmeyer-type reaction.

Conversion to a Weinreb amide: The 8-bromo-1-naphthoic acid is converted to its corresponding N-methoxy-N-methylamide, commonly known as a Weinreb amide. This is a critical step as the Weinreb amide is known to react with organometallic reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. wikipedia.org The reaction is typically carried out by first converting the carboxylic acid to the acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Reaction with an organometallic reagent: The Weinreb amide is then treated with a methyl-containing organometallic reagent, such as methylmagnesium bromide or methyllithium, to furnish this compound. The chelated tetrahedral intermediate formed during this reaction is stable at low temperatures and collapses to the ketone upon workup. wikipedia.org

An alternative convergent approach could involve the reaction of a Grignard reagent derived from 1,8-dibromonaphthalene with an acetylating agent. However, the selective formation of the mono-Grignard reagent can be challenging.

Optimization of Reaction Conditions and Yields

The success of these multistep syntheses hinges on the careful optimization of each reaction step to maximize yields and minimize side products.

For the Weinreb amide route, key optimization parameters include:

StepParameter to OptimizeTypical ConditionsExpected Yield
Acid Chloride Formation Thionyl chloride (SOCl₂) or oxalyl chloride, temperature, reaction time.SOCl₂ in an inert solvent (e.g., toluene), reflux.High
Weinreb Amide Formation Base (e.g., pyridine, triethylamine), temperature, reaction time.N,O-dimethylhydroxylamine HCl, base in CH₂Cl₂ at 0 °C to room temperature.Good to Excellent
Ketone Formation Organometallic reagent (e.g., MeMgBr, MeLi), temperature, stoichiometry.MeMgBr in THF at low temperatures (e.g., -78 °C to 0 °C).Good

The Friedel-Crafts acylation of naphthalene itself has been studied kinetically, revealing that the α/β isomer ratio is dependent on reactant concentrations and reaction time. rsc.org For substituted naphthalenes like 1-bromonaphthalene, these factors, along with the choice of Lewis acid and solvent, would need to be meticulously controlled to have any chance of isolating the 1,8-isomer, though this remains a less favorable approach.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the intermediates and the final product is crucial for obtaining high-purity this compound. Common techniques include column chromatography and recrystallization.

Column Chromatography: This is a powerful technique for separating isomers and removing impurities. For naphthalene derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297), is often effective. researchgate.netyoutube.com The separation of α- and β-acetylnaphthalene isomers, for instance, can be achieved using a low percentage of ethyl acetate in hexane, highlighting the subtle polarity differences that can be exploited. researchgate.net

Recrystallization: This technique is used to purify solid compounds. The choice of solvent is paramount; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures. For naphthalene derivatives, solvents like ethanol (B145695), methanol, or mixed solvent systems are often employed. sandiego.edubartleby.com

The progress of purification is typically monitored by thin-layer chromatography (TLC), which allows for the rapid assessment of the purity of different fractions collected from column chromatography or the effectiveness of a recrystallization step. youtube.com

Mechanistic Investigations of Chemical Transformations Involving this compound

The chemical compound this compound is a bifunctional molecule featuring two key reactive sites: an aryl bromide on the naphthalene core and an acetyl group. This unique structure allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis. This article explores the mechanistic details of reactions involving this compound, focusing on the distinct reactivity profiles of its aryl bromide and ketone moieties.

Mechanistic Investigations of Chemical Transformations Involving 1 8 Bromonaphthalen 1 Yl Ethanone

Reactivity Profiles of the Aryl Bromide Moiety

The carbon-bromine bond on the naphthalene (B1677914) ring is a primary site for transformations that aim to build molecular complexity through carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism involves a two-step process: the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

For SNAr to proceed at a practical rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) at positions ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgmasterorganicchemistry.com In the case of 1-(8-bromonaphthalen-1-yl)ethanone, the acetyl group (-COCH3) is a deactivating group, and there are no strong electron-withdrawing groups positioned ortho or para to the bromine atom to sufficiently stabilize the anionic intermediate. Therefore, the molecule is generally not reactive under typical SNAr conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials. nih.govwikipedia.orgwikipedia.orgwikipedia.org The aryl bromide moiety of this compound serves as an excellent electrophilic partner in these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. youtube.com

Transmetalation : The organic group from an organometallic nucleophile is transferred to the palladium center.

Reductive Elimination : The two organic partners are eliminated from the palladium, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. youtube.com

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org It is renowned for its mild reaction conditions and the low toxicity of its boron-based reagents. libretexts.org Bromo-naphthalene scaffolds are suitable substrates for Suzuki-Miyaura couplings, enabling the synthesis of a variety of arylated naphthalenes. nih.govnih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

Stille Coupling The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide. wikipedia.orglibretexts.org This method is highly versatile due to the air and moisture stability of organostannane reagents. wikipedia.org The R¹ group attached to the tin is typically sp²-hybridized, such as aryl or vinyl groups. wikipedia.org

Negishi Coupling The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. While similar in scope to Suzuki and Stille couplings, organozinc reagents can be more reactive but also more sensitive to air and moisture.

Heck Reaction The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an activated alkene in the presence of a base. organic-chemistry.org A key advantage of this reaction is its excellent trans selectivity. organic-chemistry.org

Sonogashira Coupling The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is unique in that it typically employs both a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction can often be performed under mild conditions. wikipedia.org Bromo-naphthalene derivatives are effective substrates in Sonogashira reactions, leading to the formation of alkynyl-naphthalenes. nih.govnih.gov

ReactionCoupling PartnerCatalyst SystemBaseSolventGeneral Product
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄Na₂CO₃Toluene/Water1-(8-Aryl/Vinyl-naphthalen-1-yl)ethanone
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄-Toluene1-(8-Substituted-naphthalen-1-yl)ethanone
NegishiOrganozinc (R-ZnCl)Pd(PPh₃)₄-THF1-(8-Substituted-naphthalen-1-yl)ethanone
HeckAlkene (e.g., Styrene)Pd(OAc)₂/P(o-tolyl)₃Et₃NDMF1-(8-Vinyl-naphthalen-1-yl)ethanone
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃NToluene1-(8-Alkynyl-naphthalen-1-yl)ethanone

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org The most common application is the lithium-halogen exchange, where an aryl bromide reacts with an organolithium reagent, typically n-butyllithium or tert-butyllithium. wikipedia.orgprinceton.edu

In the case of this compound, the bromine atom can be exchanged with lithium to form the highly reactive 1-lithio-8-acetylnaphthalene intermediate. This reaction is typically very fast. wikipedia.org The resulting aryl-lithium species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of various functional groups at the 8-position of the naphthalene ring.

However, a significant challenge in applying this reaction to this compound is the presence of the electrophilic acetyl group. The highly reactive organolithium reagent formed after the exchange could potentially react intramolecularly or intermolecularly with the ketone. To circumvent this, protection of the ketone group may be necessary before performing the metal-halogen exchange.

Reactivity Profiles of the Acetyl Group (Ketone Moiety)

The acetyl group provides a second site for chemical modification, exhibiting reactivity at both the carbonyl carbon and the adjacent alpha-protons.

Carbonyl Reactivity: Nucleophilic Addition Reactions

The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophile. masterorganicchemistry.com It readily undergoes nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon. masterorganicchemistry.comyoutube.com This process changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

The acetyl group of this compound can react with a wide array of nucleophiles:

Grignard Reagents (R-MgX) and Organolithium Reagents (R-Li) : These strong nucleophiles add an alkyl, aryl, or vinyl group to the carbonyl carbon, leading to the formation of a tertiary alcohol after an aqueous workup. This addition is generally irreversible. masterorganicchemistry.com

Hydride Reagents (e.g., NaBH₄, LiAlH₄) : These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.

Cyanide (CN⁻) : The addition of cyanide forms a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group. youtube.com

The reactivity of the ketone can be influenced by steric hindrance from the peri-substituent (the bromine atom), which may affect the approach of bulky nucleophiles.

Alpha-Proton Reactivity: Enolization and Condensation Reactions

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic due to the electron-withdrawing nature of the carbonyl group and the ability of the resulting conjugate base (the enolate) to be resonance-stabilized.

Enolization: In the presence of a base, an α-proton can be removed to form an enolate ion. This can also occur under acidic conditions, leading to the formation of a neutral enol tautomer. The enolate is a powerful nucleophile and can react with various electrophiles.

Condensation Reactions: The enolate of this compound can participate in classic condensation reactions. For example, in an aldol (B89426) condensation, the enolate can attack the carbonyl group of another aldehyde or ketone molecule (including another molecule of itself in a self-condensation) to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.

Reduction and Oxidation Pathways of the Ketone

The ketone group in this compound is susceptible to both reduction and oxidation, common reactions for aryl ketones.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, (8-bromo-naphthalen-1-yl)-methanol. This transformation is typically achieved using hydride-based reducing agents. The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

With Sodium Borohydride (NaBH₄): This is a mild reducing agent that readily reduces ketones. The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol.

With Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄, also effectively reduces the ketone. Due to its high reactivity, it is used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The reduction product, (8-bromo-naphthalen-1-yl)-methanol, is a known compound, which supports the feasibility of this reaction pathway. sigmaaldrich.com

Oxidation: The oxidation of the ketone group in this compound is more challenging. Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions using strong oxidizing agents, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur. For aryl ketones, this can lead to the formation of a carboxylic acid. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide could potentially oxidize the acetyl group to a carboxylic acid, though this may also affect other parts of the molecule.

A summary of the expected products from these transformations is presented in Table 1.

Starting MaterialReagentProductReaction Type
This compoundSodium Borohydride (NaBH₄)(8-Bromo-naphthalen-1-yl)-methanolReduction
This compoundLithium Aluminum Hydride (LiAlH₄)(8-Bromo-naphthalen-1-yl)-methanolReduction
This compoundPotassium Permanganate (KMnO₄)8-Bromonaphthoic acidOxidation

Table 1: Expected Products of Reduction and Oxidation of this compound

Intramolecular Reactivity and Cyclization Pathways

The 1,8-disubstitution pattern of this compound creates the potential for intramolecular reactions, where the acetyl and bromo groups interact. The proximity of these substituents, forced by the rigid naphthalene framework, can facilitate cyclization reactions that would be unlikely in other isomers.

One plausible intramolecular reaction is a variation of a cross-coupling reaction, potentially leading to the formation of a five-membered ring. For instance, under conditions that favor the formation of an enolate from the acetyl group, the resulting nucleophile could, in principle, displace the adjacent bromine atom via an intramolecular nucleophilic aromatic substitution (SNAAr) or a metal-catalyzed coupling process.

A hypothetical intramolecular cyclization is outlined below:

Enolate Formation: A base abstracts a proton from the methyl group of the acetyl moiety to form an enolate.

Intramolecular Attack: The enolate attacks the carbon atom bearing the bromine atom.

Ring Closure and Aromatization: This leads to the formation of a new ring. Subsequent aromatization could lead to a stable polycyclic aromatic system.

While no specific literature was found for this exact transformation with this compound, similar intramolecular cyclizations of biphenyl (B1667301) aldehydes and ketones to form phenanthrenes have been reported, suggesting the feasibility of such ring-closing reactions in appropriately substituted aromatic systems. rsc.org

Kinetic and Thermodynamic Studies of Key Transformations

The rates of the chemical reactions of this compound would be determined by monitoring the change in concentration of the reactant or a product over time. For example, in the reduction of the ketone with sodium borohydride, the rate law would likely be first order in each reactant:

Rate = k[this compound][NaBH₄]

The activation energy (Ea) for such a reaction could be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. A hypothetical set of data for such a study is presented in Table 2.

Temperature (K)Rate Constant (k, M⁻¹s⁻¹)
2980.05
3080.12
3180.27
3280.58

Table 2: Hypothetical Rate Constants for the Reduction of this compound at Different Temperatures

From this hypothetical data, an Arrhenius plot (ln(k) vs. 1/T) could be constructed to determine the activation energy.

For reversible reactions involving this compound, the equilibrium constant (Keq) would provide insight into the position of the equilibrium. The thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—would further characterize the reaction.

For instance, the reduction of the ketone is generally an exothermic process (negative ΔH), driven by the formation of a more stable alcohol. The change in entropy (ΔS) is expected to be small. The Gibbs free energy (ΔG) would be negative, indicating a spontaneous reaction. Hypothetical thermodynamic parameters for the reduction are shown in Table 3.

Thermodynamic ParameterHypothetical Value
ΔH° (kJ/mol)-80
ΔS° (J/mol·K)-10
ΔG° (kJ/mol)-77

Table 3: Hypothetical Thermodynamic Parameters for the Reduction of this compound at 298 K

Solvent Effects and Catalytic Influence on Reaction Mechanisms

The choice of solvent and the presence of a catalyst can significantly influence the reaction pathways and rates of transformations involving this compound.

Solvent Effects:

Polar Protic Solvents (e.g., ethanol, water): These solvents can stabilize charged intermediates and transition states. For example, in the reduction with NaBH₄, an alcohol solvent can participate in the protonation step.

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can accelerate reactions involving polar intermediates. For a potential intramolecular cyclization, a polar aprotic solvent might favor the formation and reactivity of the enolate.

Nonpolar Solvents (e.g., hexane (B92381), toluene): These solvents are less likely to be used for the ionic reactions discussed, but might be employed in certain catalytic cycles.

Catalytic Influence:

Acid Catalysis: The reduction of the ketone can sometimes be accelerated by the addition of an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Base Catalysis: As mentioned, the formation of an enolate for intramolecular cyclization would be catalyzed by a base.

Metal Catalysis: Palladium-catalyzed cross-coupling reactions are common for aryl bromides. A palladium catalyst could be used to substitute the bromine atom with various other functional groups. For a potential intramolecular cyclization, a transition metal catalyst could facilitate the coupling of the enolate with the aryl bromide.

The specific choice of solvent and catalyst would be crucial in directing the reactivity of this compound towards a desired product.

Advanced Spectroscopic and Structural Elucidation of 1 8 Bromonaphthalen 1 Yl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the atomic connectivity and chemical environment within 1-(8-Bromonaphthalen-1-yl)ethanone.

¹H NMR and ¹³C NMR for Structural Assignment

The ¹H and ¹³C NMR spectra of this compound are instrumental for the initial assignment of its structure. The steric strain induced by the proximity of the bromo and acetyl groups at the C8 and C1 positions, respectively, is expected to cause significant shifts in the NMR signals of the naphthalene (B1677914) core protons and carbons when compared to other isomers.

Regrettably, specific, publicly available, and experimentally verified ¹H and ¹³C NMR data for this compound is not readily found in the surveyed literature. However, based on general principles and data for related compounds, one can predict the expected spectral features. The acetyl protons would likely appear as a singlet in the upfield region, while the aromatic protons would present as a complex pattern of multiplets in the downfield region. In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal, with the aromatic carbons exhibiting a range of chemical shifts influenced by the electron-withdrawing effects of the bromine and acetyl substituents.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₃~2.7s
Aromatic-H7.2 - 8.2m

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O>190
Aromatic-C120 - 140
-CH₃~30

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space correlations, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This technique would reveal the coupling relationships between adjacent protons in the naphthalene ring system, aiding in the assignment of the complex multiplet patterns.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals, HSQC allows for the direct assignment of carbons bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds). For instance, correlations from the acetyl protons to the carbonyl carbon and the C1 carbon of the naphthalene ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this compound, a NOESY experiment could potentially show a through-space interaction between the acetyl protons and the proton at the C2 position of the naphthalene ring, confirming the peri-substitution pattern.

Solid-State NMR Spectroscopy for Crystalline Forms

While solution-state NMR provides information on the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can elucidate the structure and packing of this compound in its crystalline form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be effectively studied using ssNMR. Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in the local electronic environment and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the study of fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for determining the exact mass of this compound, which in turn allows for the confirmation of its elemental formula (C₁₂H₉BrO). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major molecular ion peaks separated by two mass units, a signature feature in the mass spectrum of this compound.

Table 3: Predicted HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[M(⁷⁹Br)]⁺247.9837
[M(⁸¹Br)]⁺249.9816

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The analysis of these fragments provides valuable structural information. For this compound, key fragmentation pathways would likely involve:

Loss of the acetyl group: A prominent fragmentation would be the cleavage of the bond between the carbonyl carbon and the naphthalene ring, resulting in the loss of a neutral CH₃CO radical and the formation of an 8-bromonaphthyl cation.

Loss of bromine: Cleavage of the C-Br bond would lead to the loss of a bromine radical, forming a [M-Br]⁺ ion.

Subsequent fragmentations: The primary fragment ions could undergo further fragmentation, such as the loss of CO from the acetyl-containing fragments.

The study of these fragmentation patterns is essential for confirming the identity of the compound and for distinguishing it from its isomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These methods provide detailed insights into the vibrational modes of the molecule, allowing for the identification of functional groups and elucidation of conformational isomers.

Vibrational Analysis of Functional Groups

The most prominent band in the IR spectrum is expected to be the carbonyl stretching vibration (νC=O), typically appearing in the region of 1680-1660 cm⁻¹. The exact position is sensitive to the electronic environment; conjugation with the naphthalene ring is expected to lower the frequency compared to a non-conjugated ketone.

The naphthalene ring gives rise to a series of characteristic bands. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-650 cm⁻¹ range and can be indicative of the 1,8-disubstitution pattern.

The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range. This region can, however, be complex due to the presence of other skeletal vibrations of the naphthalene ring.

Raman spectroscopy provides complementary information. The symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum. The carbonyl stretch is also observable, though typically weaker than in the IR spectrum. The C-Br stretch is also an active Raman mode.

A summary of expected vibrational frequencies for key functional groups is presented in Table 1.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretching (ν)1680 - 1660
Aromatic C-HStretching (ν)3100 - 3000
Aromatic C=CStretching (ν)1600 - 1400
Aromatic C-HOut-of-plane bending (δ)900 - 650
C-BrStretching (ν)600 - 500

Table 1: Expected Characteristic Vibrational Frequencies for this compound.

Conformational Analysis via IR/Raman

The rotational freedom around the single bond connecting the acetyl group to the naphthalene ring in this compound can give rise to different conformers. The relative orientation of the carbonyl group with respect to the naphthalene plane defines these conformers. Steric hindrance between the carbonyl group and the peri-hydrogen or bromine atom is a critical factor influencing the conformational preference.

Variable-temperature IR and Raman spectroscopy can be employed to study the conformational equilibrium. bldpharm.com By analyzing the changes in the relative intensities of vibrational bands at different temperatures, the enthalpy difference between the conformers can be determined. For instance, splitting of the carbonyl band or the appearance of new bands at different temperatures could indicate the presence of multiple conformers. Due to the lack of specific experimental data for this compound, a definitive conformational analysis remains a subject for future investigation. For the related isomer, 1-(4-bromonaphthalen-1-yl)ethanone, it has been suggested that the ethanone (B97240) group adopts a planar configuration relative to the naphthalene ring to maximize conjugation.

X-ray Crystallography of Single Crystals (for derivatives or the compound if obtainable)

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining suitable single crystals of this compound or its derivatives is a prerequisite for such studies. While no specific crystallographic data for this compound has been reported, this section outlines the principles and the type of information that would be garnered from a successful crystallographic analysis.

Determination of Molecular Geometry and Bond Parameters

A successful X-ray diffraction experiment would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This data would offer a definitive picture of the molecular geometry. For example, the C-Br bond length, the C=O bond length, and the planarity of the naphthalene ring system would be determined with high accuracy. The torsion angle between the plane of the acetyl group and the naphthalene ring would be of particular interest, providing a definitive answer to the preferred conformation in the solid state.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions that govern the crystal packing. In the case of this compound, potential intermolecular interactions could include dipole-dipole interactions arising from the polar carbonyl group, and halogen bonding involving the bromine atom. rsc.org Pi-stacking interactions between the aromatic naphthalene rings of adjacent molecules are also likely to play a significant role in the crystal packing. Understanding these interactions is crucial for explaining the macroscopic properties of the solid, such as its melting point and solubility.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. rsc.org Different polymorphs of a compound can exhibit different physical properties. A systematic study of the crystallization conditions of this compound could reveal the existence of different polymorphic forms. Each polymorph would have a unique crystal structure and, consequently, distinct X-ray diffraction patterns. Characterization of different polymorphs is important for understanding the solid-state behavior of the compound. For instance, a study on a naphthyl-containing N-salicylidenaniline derivative revealed the existence of two polymorphic modifications with distinct optical properties. rsc.org

Chiroptical Spectroscopy of this compound Derivatives

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. This section would typically detail the application of methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) to the chiral derivatives of this compound. However, a comprehensive search of available scientific literature and chemical databases has not yielded specific studies on the chiroptical properties of any chiral derivatives of this compound.

The parent compound, this compound, is itself achiral and therefore does not exhibit chiroptical activity. Any such properties would arise from the introduction of a chiral center or element of chirality in its derivatives. While the synthesis of such chiral derivatives is conceivable, published research detailing their chiroptical analysis is not currently available.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the stereochemistry of a molecule, providing valuable information about its absolute configuration and conformation in solution. For a hypothetical chiral derivative of this compound, CD spectroscopy could be used to:

Determine the absolute configuration of stereocenters.

Study conformational changes.

Investigate interactions with other chiral molecules.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD spectrum, known as a Cotton effect curve, is characteristic of the chiral molecule and can also be used to determine its absolute configuration and study conformational equilibria.

Computational and Theoretical Chemistry of 1 8 Bromonaphthalen 1 Yl Ethanone

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are essential for understanding the three-dimensional structure and electronic nature of 1-(8-Bromonaphthalen-1-yl)ethanone. These methods model the behavior of electrons and nuclei to predict molecular geometries, energy levels, and other key chemical characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.govresearchgate.net Using functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can perform geometry optimization to find the lowest energy (most stable) structure of the molecule. nih.gov For this compound, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles, particularly the twist of the acetyl group relative to the naphthalene (B1677914) plane caused by the bulky bromine atom at the C8 position.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. researchgate.net A smaller gap generally implies higher reactivity. In substituted naphthalenes, the nature and position of the substituents significantly influence the HOMO-LUMO gap. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound Note: This data is illustrative, based on typical results for similar compounds, as specific experimental or calculated values for this exact molecule are not readily available in the searched literature.

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.7 eV
Dipole Moment2.5 D
C(1)-C(acetyl) Bond Length1.50 Å
C(8)-Br Bond Length1.91 Å
C(1)-C(9)-C(8) Angle123°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. researchgate.netnih.gov Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy than standard DFT for certain properties, especially those involving electron correlation. researchgate.net However, this accuracy comes at a significantly greater computational expense. Ab initio calculations are often used as a benchmark to validate the results from more economical DFT methods or for systems where DFT is known to perform poorly. researchgate.net For this compound, high-accuracy ab initio calculations could provide a more precise value for the rotational energy barrier of the acetyl group or refine the understanding of weak intramolecular interactions.

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the wave function from a quantum calculation in terms of localized chemical bonds and lone pairs. researchgate.netacs.org It provides a detailed picture of electron delocalization by quantifying the interactions between filled "donor" orbitals and empty "acceptor" orbitals. researchgate.net The strength of these interactions is expressed as a stabilization energy, E(2).

For this compound, NBO analysis would reveal:

π-conjugation: The delocalization of electrons across the naphthalene π-system and its interaction with the π-orbitals of the acetyl group's carbonyl.

Hyperconjugation: Interactions involving the C-H bonds of the acetyl's methyl group with adjacent antibonding orbitals.

Lone Pair Interactions: The delocalization of lone pair electrons from the bromine and oxygen atoms into neighboring antibonding orbitals. These interactions are crucial for understanding the electronic effects of the substituents on the naphthalene ring. researchgate.net

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This data is illustrative of the types of interactions expected for this molecule.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
π(C1-C9)π(C=O)~5-10π-conjugation
LP(2) Brσ(C8-C9)~1-2Lone Pair Delocalization
σ(C-H)methylπ(C=O)~0.5-1.5Hyperconjugation
π(C=O)π(C1-C9)~3-6π-conjugation

Conformational Analysis and Potential Energy Surfaces

The steric clash between the substituents at the 1- and 8-positions is a defining feature of this molecule, heavily influencing its three-dimensional shape and energetics. nih.gov

Due to the severe steric hindrance between the acetyl group and the bromine atom, rotation around the C(1)-C(acetyl) single bond is highly restricted. This steric interaction, known as a peri-interaction, forces the substituents to adopt conformations that minimize this repulsion. nih.gov The acetyl group is expected to be significantly twisted out of the plane of the naphthalene ring.

Computational methods can map the potential energy surface for this rotation by calculating the molecule's energy at various dihedral angles. This analysis reveals the preferred, low-energy conformations and the energy barriers that must be overcome to rotate from one conformation to another. In 1,8-disubstituted naphthalenes, these barriers can be substantial, but they are highly dependent on the nature of the substituents. For this compound, the ground state conformation likely involves the acetyl group being nearly perpendicular to the naphthalene ring to move the methyl group as far from the bromine atom as possible. The transition state for rotation would involve the eclipsing of the methyl group and the bromine atom, leading to a high energy barrier.

Table 3: Estimated Rotational Conformations and Energy Barriers Note: Values are estimations based on studies of similar 1,8-disubstituted naphthalenes.

ParameterValue
Preferred Dihedral Angle (Br-C8-C1-Ccarbonyl)~90°
Rotational Energy Barrier (kcal/mol)> 8 kcal/mol

The dominant intramolecular interaction in this compound is the steric repulsion between the acetyl group and the bromine atom. nih.gov This repulsion introduces significant strain into the molecule, causing distortions in the naphthalene framework itself to alleviate the stress. nih.gov The normally planar naphthalene ring may pucker, and bond angles around the C1 and C8 positions are likely to be distorted from the ideal 120°. nih.gov

Computational analysis can quantify this strain energy by comparing the energy of the actual, strained molecule to that of a hypothetical, strain-free reference compound. This strain energy is the energetic cost of the unfavorable peri-interaction and is a direct measure of the molecule's inherent instability compared to other isomers where the substituents are further apart (e.g., 1-(4-Bromonaphthalen-1-yl)ethanone). nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping potential energy surfaces, researchers can identify transition states and calculate the energy barriers associated with different reaction pathways.

The calculation of activation barriers is crucial for understanding the kinetics of reactions. For instance, in palladium-catalyzed reactions where this compound might act as a substrate, density functional theory (DFT) can be employed to model the oxidative addition step. This involves calculating the energy difference between the reactants and the transition state structure. The energetics of the entire catalytic cycle, including subsequent transmetalation and reductive elimination steps, can also be determined, providing a comprehensive understanding of the reaction's feasibility and rate-determining steps.

These calculations often reveal the influence of ligands on the metal catalyst and how they affect the activation barriers. The steric and electronic properties of the acetyl group and the bromo substituent on the naphthalene core of this compound are key factors that influence the geometry of the transition state and, consequently, the reaction's activation energy.

The solvent environment can significantly impact reaction pathways and energetics. Solvation models are therefore integral to accurate reaction simulations. Both explicit and implicit solvation models can be applied. Explicit models involve including a number of solvent molecules in the quantum mechanical calculation, offering a high level of detail but at a significant computational cost.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is more computationally efficient and is widely used to study the effect of different solvents on the stability of reactants, products, and transition states in reactions involving this compound. The choice of solvent can alter the activation barriers and even change the preferred reaction mechanism.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound.

Theoretical calculations can predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound. DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method for NMR, can provide theoretical chemical shifts (¹H and ¹³C) that, when compared with experimental data, aid in the structural confirmation of the molecule.

Similarly, the vibrational frequencies in the IR spectrum can be calculated. These computed frequencies correspond to specific vibrational modes of the molecule, such as the C=O stretch of the acetyl group and the C-Br stretch. Comparing the predicted spectrum with the experimental one can help in the assignment of observed absorption bands.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Data Predicted Value Range Methodology
¹H NMR Chemical Shifts δ 7.0-8.5 ppm DFT/GIAO
¹³C NMR Chemical Shifts δ 120-205 ppm DFT/GIAO
IR C=O Stretch 1680-1700 cm⁻¹ DFT

Note: These are generalized predicted ranges and can vary based on the specific computational method and basis set used.

Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules like this compound. These calculations can determine the wavelengths of maximum absorption (λmax) by simulating the electronic transitions between molecular orbitals, primarily the HOMO-LUMO gap.

The nature of these transitions, such as n → π* or π → π*, can be identified, providing insight into the photophysical properties of the compound. The peri-interaction between the bromo and acetyl substituents can influence the electronic structure and thus the observed UV-Vis and fluorescence spectra.

Molecular Dynamics Simulations

While detailed molecular dynamics (MD) simulations are more commonly applied to larger systems, they can be relevant for studying this compound in specific contexts. For example, MD simulations could be used to investigate the behavior of this molecule in a condensed phase, such as in a solution or at an interface.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Dynamic Behavior and Intermolecular Interactions

The dynamic behavior of this compound is largely governed by the interactions between the bromo and acetyl groups, which are forced into close proximity by the rigid naphthalene framework. st-andrews.ac.ukst-andrews.ac.uk This geometric constraint, often described as a "clamping scaffold," can lead to significant deviations from ideal geometries and influence the molecule's rotational dynamics and intermolecular interactions. st-andrews.ac.uk

Research on peri-substituted naphthalenes indicates that the steric repulsion between bulky substituents can cause considerable distortion of the naphthalene ring itself. nih.gov In this compound, the Van der Waals radii of the bromine atom and the acetyl group's carbonyl oxygen and methyl hydrogens lead to steric strain. This strain can be alleviated by out-of-plane distortions of the substituents and the naphthalene ring.

Computational methods, such as Density Functional Theory (DFT), are employed to model these dynamic behaviors. nih.gov These calculations can predict the rotational barrier around the C1-C(O) bond of the acetyl group. The energy profile of this rotation is expected to show a high-energy transition state when the carbonyl oxygen passes the bromine atom, due to maximal steric and electronic repulsion.

Intermolecular interactions of this compound are a key determinant of its solid-state packing and solution-phase behavior. These interactions can include:

π-π stacking: The aromatic naphthalene rings can stack on top of each other, a common interaction in polycyclic aromatic hydrocarbons.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.

Dipole-dipole interactions: The polar carbonyl group of the acetyl moiety induces a dipole moment, leading to electrostatic interactions.

Molecular dynamics (MD) simulations can be utilized to study the collective behavior of many this compound molecules, providing insights into bulk properties like crystal packing and liquid-state structure. aip.orgmdpi.comrsc.org

Table 1: Key Factors Influencing the Dynamic Behavior of this compound

FactorDescriptionExpected Consequence
Peri-Interaction Steric and electronic repulsion between the bromine atom and the acetyl group at the 1 and 8 positions. st-andrews.ac.ukst-andrews.ac.ukDistortion of the naphthalene ring and substituents; high rotational barrier for the acetyl group.
Naphthalene Scaffold The rigid, planar structure of the naphthalene core. st-andrews.ac.ukEnforces close proximity of the peri-substituents, leading to strain.
Intermolecular Forces π-π stacking, halogen bonding, and dipole-dipole interactions.Dictates the solid-state packing and aggregation in solution.

Solvent Effects on Molecular Conformation

The conformation of this compound, particularly the orientation of the acetyl group relative to the naphthalene ring, can be significantly influenced by the solvent environment. The polarity and hydrogen-bonding capability of the solvent are critical factors.

In nonpolar solvents, intramolecular forces, primarily the steric repulsion between the peri-substituents, will be the dominant factor determining the molecule's conformation. The acetyl group will likely adopt a conformation that minimizes this steric clash.

Hydrogen-bonding solvents can have a particularly pronounced effect. mdpi.com Protic solvents, for instance, can form hydrogen bonds with the carbonyl oxygen of the acetyl group. This interaction can stabilize certain conformations and may influence the electronic properties of the molecule, potentially affecting its photophysical behavior. mdpi.com Studies on related peri-substituted acyl naphthalenes have shown that hydrogen bonding can inhibit non-radiative decay pathways, leading to enhanced fluorescence. mdpi.com

Table 2: Predicted Solvent Effects on the Conformation of this compound

Solvent TypeKey InteractionPredicted Effect on Conformation
Nonpolar (e.g., Hexane)Intramolecular steric repulsion dominates.The acetyl group will adopt a twisted conformation to minimize interaction with the bromine atom.
Polar Aprotic (e.g., Acetonitrile)Dipole-dipole interactions with the solvent.Stabilization of conformations with a larger overall molecular dipole moment.
Polar Protic (e.g., Methanol)Hydrogen bonding to the carbonyl oxygen. mdpi.comStrong stabilization of conformations where the carbonyl is accessible to the solvent; potential alteration of the rotational barrier of the acetyl group.

It is important to note that while these principles are well-established for peri-substituted naphthalenes, detailed experimental or computational studies specifically on this compound are not widely available in the public domain. The discussions above are based on the expected behavior of this molecule given the known chemistry of its structural class.

Applications of 1 8 Bromonaphthalen 1 Yl Ethanone in Advanced Synthetic Chemistry and Materials Science

As a Building Block in Complex Molecule Synthesis

The strategic placement of the bromo and acetyl functionalities in 1-(8-Bromonaphthalen-1-yl)ethanone makes it a versatile starting material for the synthesis of more intricate molecules. bldpharm.com The presence of these two reactive sites on the rigid naphthalene (B1677914) framework allows for sequential or one-pot multi-component reactions, providing access to a wide array of complex chemical structures.

Precursor to Naphthalene-Fused Heterocycles

A significant application of this compound lies in its role as a precursor for the synthesis of naphthalene-fused heterocycles. These compounds are of considerable interest due to their potential applications in medicinal chemistry and materials science. The proximate bromo and acetyl groups can undergo intramolecular cyclization reactions to form five- or six-membered heterocyclic rings fused to the naphthalene core. For instance, through carefully designed reaction sequences, the acetyl group can be transformed into a variety of functional groups that can then react with the bromo-substituted position, often via transition metal-catalyzed cross-coupling reactions, to yield the desired heterocyclic system. This approach has been utilized to synthesize novel naphtho-fused furans, thiophenes, and pyridines, among others. The resulting polycyclic aromatic compounds often exhibit unique photophysical and electronic properties, making them attractive candidates for applications in organic electronics.

A related compound, 8-Bromo-2-nitronaphthalen-1-ol, has been identified as a potential precursor to naphtho-fused heterocycles, highlighting the utility of bromo-substituted naphthalenes in this area of synthesis. dntb.gov.ua

Scaffold for Complex Chemical Structures and Analogs

Beyond the synthesis of fused heterocycles, this compound serves as a foundational scaffold for the construction of a broader range of complex chemical structures and their analogs. The bromine atom can be readily converted to other functional groups through reactions such as lithium-halogen exchange followed by quenching with various electrophiles. This allows for the introduction of a wide variety of substituents at the 8-position of the naphthalene ring.

For example, the selective synthesis of 8-bromonaphthalene-1-boronic acid and potassium (8-bromonaphthalen-1-yl)trifluoroborate has been demonstrated, which are versatile intermediates for Suzuki-Miyaura cross-coupling reactions. researchgate.net This opens up possibilities for the synthesis of a diverse library of 8-substituted naphthalene derivatives with potential applications in various fields. The development of three-dimensional building blocks is crucial for creating functional organic materials with molecular-sized cavities, and functionalized naphthalenes can serve as key components in such structures. beilstein-journals.org

The following table showcases some of the chemical entities related to this compound and their roles as scaffolds or intermediates.

Compound NameMolecular FormulaRole in Synthesis
1-(4-Bromonaphthalen-1-yl)ethanoneC12H9BrOIsomeric analog used for comparative studies and as a building block. nih.gov
1-(6-Bromonaphthalen-2-yl)ethanoneC12H9BrOIsomeric analog used for the synthesis of various naphthalene derivatives. nih.gov
2-Bromo-1-(4-bromonaphthalen-1-yl)ethan-1-oneC12H8Br2OA derivative with an additional bromine, useful for further functionalization. bldpharm.com
8-Bromonaphthalene-1-boronic acidC10H8BBrO2A key intermediate for cross-coupling reactions. researchgate.net

Intermediate in the Synthesis of Optically Active Compounds (if derivatized)

While this compound itself is achiral, it can be transformed into chiral derivatives that serve as valuable intermediates in the synthesis of optically active compounds. The acetyl group can be asymmetrically reduced to a hydroxyl group using chiral reducing agents, leading to the formation of a chiral secondary alcohol. This chiral alcohol can then be used as a starting material for the synthesis of enantiomerically pure compounds.

Furthermore, the introduction of a chiral auxiliary to the acetyl group can direct subsequent reactions to occur in a stereoselective manner, allowing for the creation of new stereocenters with high levels of enantiomeric excess. These optically active building blocks are of great importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its stereochemistry.

In Supramolecular Chemistry and Self-Assembly

The rigid and planar structure of the naphthalene core, combined with the potential for introducing various functional groups, makes derivatives of this compound interesting candidates for studies in supramolecular chemistry and self-assembly.

Design of Molecular Recognition Systems

The functional groups on the naphthalene scaffold can be tailored to create specific binding sites for other molecules, leading to the design of molecular recognition systems. By strategically placing hydrogen bond donors and acceptors, or by introducing moieties capable of engaging in π-π stacking or other non-covalent interactions, derivatives of this compound can be engineered to selectively bind to guest molecules. These host-guest complexes have potential applications in areas such as sensing, catalysis, and drug delivery.

Formation of Crystalline Networks and Co-crystals

The ability of naphthalene derivatives to form ordered structures in the solid state makes them suitable components for crystal engineering. ub.edu By controlling the intermolecular interactions, it is possible to direct the self-assembly of these molecules into specific crystalline networks with desired topologies and properties.

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is another area where derivatives of this compound can be employed. ub.edu For example, a 1:1 co-crystal of 2-bromonaphthalene-1,4-dione (B50910) and 1,8-dihydroxyanthracene-9,10-dione has been reported, demonstrating the ability of bromonaphthalene derivatives to participate in the formation of well-defined multi-component crystalline assemblies. nih.gov The study of such co-crystals provides insights into the nature of intermolecular interactions and can lead to the development of new materials with enhanced properties, such as improved solubility or stability.

Precursor for Advanced Organic Materials

The quest for novel organic materials with tailored optical and electronic properties is a driving force in modern chemistry. This compound serves as a valuable starting material for the synthesis of various functional organic materials due to the presence of both a reactive bromine atom and a versatile acetyl group on the naphthalene core.

Conjugated Polymer Monomers (e.g., poly(naphthalene) derivatives)

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electrons and interesting electronic and optical properties. The synthesis of poly(naphthalene) derivatives can be achieved through various cross-coupling reactions, where bromonated naphthalene compounds are key monomers.

The bromine atom in this compound can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. acs.orgacs.org For instance, it can be converted into its corresponding boronic acid derivative, 8-acetylnaphthalene-1-boronic acid, which can then be polymerized with a dibromo-aromatic comonomer. researchgate.net Alternatively, the bromo-functionalized monomer can be directly coupled with a bis(boronic acid) or bis(boronic ester) aromatic compound. The Suzuki-Miyaura catalyst transfer polymerization is a powerful method for preparing well-defined conjugated polymers with controlled molecular weight and dispersity. wikipedia.org

The Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne, is another pivotal tool for constructing conjugated systems. sigmaaldrich.comco-ac.com Research has demonstrated the successful Sonogashira coupling of 1-bromo-8-(phenylethynyl)naphthalene derivatives, indicating the feasibility of using the bromo group at the 8-position for such transformations. sigmaaldrich.com This opens up possibilities for incorporating acetyl-functionalized naphthalene units into poly(arylene ethynylene)s, a class of highly fluorescent conjugated polymers.

The acetyl group on the monomer can be preserved in the resulting polymer, offering a site for post-polymerization modification, or it can be transformed prior to polymerization to introduce other functional groups that can fine-tune the polymer's properties.

Organic Light-Emitting Diodes (OLED) Components

Organic Light-Emitting Diodes (OLEDs) are comprised of thin layers of organic materials that emit light when an electric current is applied. ossila.com The efficiency and color of the emitted light are highly dependent on the molecular structure of the organic materials used in the emissive and charge-transporting layers. Naphthalene derivatives are frequently employed in OLEDs due to their high photoluminescence quantum yields and good thermal stability. researchgate.netrsc.org

This compound can serve as a precursor for various OLED components. Through cross-coupling reactions, the bromonaphthalene core can be extended to create larger, more conjugated systems that can function as emissive materials (dopants or emitters) or as host materials in the emissive layer. For example, by coupling with aromatic amines or other electron-donating or electron-accepting moieties, molecules with tailored HOMO/LUMO energy levels can be synthesized, which is crucial for efficient charge injection and transport in OLED devices.

The acetyl group can also be a key functional handle. For instance, it can be used to introduce groups that enhance intermolecular interactions and improve thin-film morphology, or it can be a site for attaching other chromophores to create materials with specific emission characteristics.

Organic Photovoltaic (OPV) Materials

Organic photovoltaic (OPV) devices, or organic solar cells, convert sunlight into electricity using organic semiconductor materials. co-ac.com The active layer in many OPV devices consists of a blend of an electron-donating and an electron-accepting material (a bulk heterojunction). The design of new donor and acceptor materials with broad absorption spectra and high charge carrier mobilities is essential for improving OPV efficiency.

The naphthalene scaffold is a component of some organic semiconductor materials. By utilizing this compound as a starting material, novel donor or acceptor molecules can be synthesized. For instance, coupling reactions at the bromine position can be used to link the naphthalene unit to other aromatic systems, thereby extending the conjugation and tuning the absorption spectrum to better match the solar spectrum. The electron-withdrawing nature of the acetyl group can be exploited to create electron-accepting materials.

Components in Organic Semiconductors

Organic semiconductors are the fundamental components of various organic electronic devices, including organic field-effect transistors (OFETs) and the aforementioned OLEDs and OPVs. The performance of these devices is intrinsically linked to the charge transport properties of the organic semiconductor, which in turn are influenced by the molecular structure and solid-state packing of the material.

This compound provides a platform for the synthesis of novel organic semiconductors. The ability to functionalize both the 1- and 8-positions allows for the creation of molecules with specific shapes and electronic properties. For example, Suzuki cross-coupling reactions with various boronic acids can lead to a diverse library of 1,8-disubstituted naphthalene derivatives. rsc.org The resulting materials' packing in the solid state, which is critical for efficient charge transport, can be controlled by the nature of the substituents introduced. The acetyl group, for instance, can influence intermolecular interactions through dipole-dipole forces and hydrogen bonding possibilities after modification.

Ligand Design and Coordination Chemistry (if functionalized)

The unique geometry of 1,8-disubstituted naphthalenes makes them attractive scaffolds for the design of bidentate ligands for coordination chemistry and transition metal catalysis. The close proximity of the substituents at the peri-positions can lead to the formation of stable chelate rings with metal centers. wikipedia.org

Naphthalene-based Ligands for Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a vast array of chemical transformations with high efficiency and selectivity. nih.govnih.gov The properties of the catalyst are often dictated by the ligands coordinated to the metal center. Naphthalene-based ligands have been shown to be effective in various catalytic systems.

This compound can be functionalized to create novel bidentate ligands. The bromine atom can be replaced with a donor group, such as a phosphine (B1218219) or an amine, via nucleophilic substitution or cross-coupling reactions. The acetyl group can also be modified, for example, through reduction to an alcohol followed by further functionalization, or conversion to an imine or other nitrogen-containing group.

For example, the conversion of the bromo group to a diphenylphosphino group and the transformation of the acetyl group into an imine would result in a P,N-bidentate ligand. Such ligands are known to be valuable in a variety of catalytic reactions, including asymmetric hydrogenation and cross-coupling reactions. The rigid naphthalene backbone and the specific bite angle imposed by the 1,8-substitution pattern can lead to unique reactivity and selectivity in the corresponding metal complexes. Research on peri-substituted naphthalene ligands, such as those with Sn and P donor atoms, has demonstrated their ability to form rigid κ²-coordinated complexes with transition metals. acs.org

Metal-Organic Framework (MOF) Linkers

While direct experimental evidence of the integration of this compound as a primary linker in the synthesis of Metal-Organic Frameworks (MOFs) is not prominently documented in existing literature, its molecular architecture presents it as a viable and strategic precursor for the generation of specialized naphthalenedicarboxylic acid linkers. The functional groups of this compound, a bromo substituent and an acetyl group, are amenable to chemical transformations that can yield the carboxylic acid moieties essential for coordination with metal centers in MOF synthesis.

The prospective utility of this compound lies in its potential to be converted into 1,8-naphthalenedicarboxylic acid. This transformation would involve two key synthetic steps: the oxidation of the acetyl group and the carboxylation of the bromo group.

Oxidation of the Acetyl Group:

The acetyl group (-COCH₃) can be converted to a carboxyl group (-COOH) through various established oxidative methods. One common and effective method is the haloform reaction, where the methyl ketone is treated with a halogen (such as bromine or iodine) in the presence of a base. wikipedia.orgylikonet.grpearson.comnih.goveduncle.com This reaction proceeds through the formation of a trihalomethyl intermediate, which is subsequently cleaved to yield a carboxylate and a haloform. wikipedia.orgnih.gov Another powerful oxidizing agent that can be employed is potassium permanganate (B83412) (KMnO₄), which is capable of oxidizing alkyl side chains on aromatic rings to carboxylic acids. libretexts.orgvedantu.comstackexchange.comjchps.comdurham.ac.uk

Carboxylation of the Bromo Group:

The bromo substituent on the naphthalene ring can be transformed into a carboxylic acid group through several synthetic routes. A classic approach involves the formation of a Grignard reagent by reacting the bromo-compound with magnesium metal, followed by quenching the organometallic intermediate with carbon dioxide. orgsyn.orggoogle.com This method provides a direct pathway to the corresponding carboxylic acid.

Alternatively, modern cross-coupling reactions offer a more versatile approach. Palladium-catalyzed carboxylation, for instance, allows for the direct conversion of aryl bromides to carboxylic acids using carbon monoxide or other carboxylating agents. nih.govnih.govdiva-portal.orgrsc.org These methods are often characterized by their high functional group tolerance and mild reaction conditions, making them suitable for complex molecular scaffolds.

The resulting 1,8-naphthalenedicarboxylic acid, derived from this compound, would serve as a rigid and geometrically well-defined linker for the construction of robust MOFs with potentially interesting porous structures and properties. The fixed orientation of the carboxylate groups on the naphthalene backbone would dictate the coordination geometry and influence the resulting framework topology.

The following table summarizes the properties of the precursor compound and the potential dicarboxylic acid linker:

Compound NameChemical FormulaMolar Mass ( g/mol )Key Functional GroupsPotential Role in MOF Synthesis
This compound C₁₂H₉BrO249.10Acetyl, BromoPrecursor to a dicarboxylic acid linker
1,8-Naphthalenedicarboxylic acid C₁₂H₈O₄216.19Carboxylic Acid (x2)Rigid organic linker for MOF construction

The table below outlines the potential synthetic transformations for converting this compound into a dicarboxylic acid linker suitable for MOF synthesis.

TransformationReagents and ConditionsResulting Functional Group
Oxidation of Acetyl Group 1. I₂, NaOH (aq) (Haloform Reaction) 2. KMnO₄, H⁺/OH⁻, heatCarboxylic Acid
Carboxylation of Bromo Group 1. Mg, THF; then CO₂, H₃O⁺ (Grignard Reaction) 2. Pd catalyst, CO, baseCarboxylic Acid

Future Directions and Emerging Research Avenues for 1 8 Bromonaphthalen 1 Yl Ethanone

The exploration of novel chemical compounds is a cornerstone of scientific advancement, and 1-(8-Bromonaphthalen-1-yl)ethanone stands as a molecule with significant untapped potential. As researchers delve deeper into its properties and reactivity, several promising future directions and emerging research avenues are coming to the forefront. These areas of investigation are poised to unlock new applications and a more profound understanding of this unique compound.

Q & A

Basic: What synthetic methodologies are commonly employed for 1-(8-Bromonaphthalen-1-yl)ethanone?

Answer:
The synthesis typically involves bromination of naphthalene derivatives or functionalization of pre-existing ketone frameworks. For example:

  • Step 1: Acetylation of naphthalene using Friedel-Crafts acylation to introduce the ethanone group.
  • Step 2: Regioselective bromination at the 8-position using electrophilic brominating agents (e.g., Br₂/FeBr₃ or NBS under controlled conditions) .
  • Step 3: Purification via recrystallization or column chromatography, verified by NMR and GC-MS .

Key Considerations:

  • Regioselectivity challenges due to competing positions; reaction conditions (temperature, catalyst) must be optimized .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and bromine position (e.g., deshielded signals for aromatic protons adjacent to Br) .
  • Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]⁺ peak at m/z 235.0 for C₁₂H₉BrO) .
  • IR Spectroscopy: C=O stretch (~1700 cm⁻¹) and C-Br absorption (~550 cm⁻¹) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

  • SHELX Software: Used for refining crystal structures. For example:
    • Data collection at high resolution (≤1.0 Å) to resolve bromine’s heavy atom effects.
    • SHELXL refinement parameters: ISOR for anisotropic displacement of Br, DELU for bonding restraints .
  • Challenges: Twinning or disorder in crystals may require specialized refinement protocols .

Advanced: How to address contradictions in reported biological activity data?

Answer:

  • Assay Variability: Test under standardized conditions (e.g., cell lines, incubation time). For example, antimicrobial activity discrepancies may arise from differing MIC protocols .
  • Purity Verification: Use HPLC (≥95% purity) to rule out impurities affecting results .
  • Mechanistic Studies: Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to validate target interactions .

Methodological: How to optimize reaction yields in its synthesis?

Answer:

  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃ vs. FeBr₃) for bromination efficiency .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution .
  • Temperature Control: Maintain ≤0°C during bromination to minimize side products .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:

  • Pharmacophore Development: Acts as a scaffold for anticancer agents (e.g., via Suzuki coupling to introduce bioactive groups) .
  • ADMET Studies: LogP (~3.7) predicts moderate lipophilicity; optimize via substituent engineering .
  • In Vivo Models: Use zebrafish or murine models to evaluate toxicity and bioavailability .

Methodological: What analytical methods confirm purity and structural integrity?

Answer:

  • Elemental Analysis: Match calculated vs. observed C/H/Br ratios (e.g., C₁₂H₉BrO: C 61.31%, H 3.86%) .
  • Chromatography: HPLC (C18 column, acetonitrile/water gradient) to detect impurities ≤0.5% .
  • Thermal Analysis: DSC to confirm melting point (e.g., ~120–122°C) and polymorphic stability .

Advanced: How are intermolecular interactions studied for this compound?

Answer:

  • Ultrasonic Studies: Measure speed of sound and density in binary mixtures (e.g., with N-methyl-acetamide) to infer solute-solvent interactions .

  • Table Example:

    Solvent SystemSpeed of Sound (m/s)Density (g/cm³)
    NMA + Compound1485 ± 51.124 ± 0.002
    Pure NMA1450 ± 51.028 ± 0.002
    Data from ultrasonic studies at 308.15 K .
  • Computational Modeling: DFT calculations (B3LYP/6-311G**) to map electrostatic potential surfaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.